molecular formula C24H22N4O3S2 B11627599 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627599
M. Wt: 478.6 g/mol
InChI Key: XIIPCSJCISVXED-UNOMPAQXSA-N
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Description

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

    Formation of Thiazolidinone Ring: This involves the reaction of an allyl isothiocyanate with a suitable amine to form the thiazolidinone intermediate.

    Construction of Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the pyrido[1,2-a]pyrimidin-4-one structure.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the allyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It could serve as a lead compound in drug discovery efforts.

Medicine

The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with a similar core structure, often studied for their pharmacological properties.

Uniqueness

What sets 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is the combination of these two moieties in a single molecule, which may result in unique biological activities and chemical reactivity not observed in the individual components.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications

Properties

Molecular Formula

C24H22N4O3S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c1-4-11-27-23(30)19(33-24(27)32)12-18-21(25-13-16-6-8-17(31-3)9-7-16)26-20-10-5-15(2)14-28(20)22(18)29/h4-10,12,14,25H,1,11,13H2,2-3H3/b19-12-

InChI Key

XIIPCSJCISVXED-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC4=CC=C(C=C4)OC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC4=CC=C(C=C4)OC)C=C1

Origin of Product

United States

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